Product packaging for 2,6-Dibromo-4-cyclohexylaniline(Cat. No.:CAS No. 175135-11-2)

2,6-Dibromo-4-cyclohexylaniline

Cat. No.: B060394
CAS No.: 175135-11-2
M. Wt: 333.06 g/mol
InChI Key: HWWWUEPYMLJAJK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyclohexylaniline is a versatile and highly functionalized aniline derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a sterically encumbered aniline core with two bromine atoms ortho to the amine group and a lipophilic cyclohexyl substituent para to it. This unique structure makes it an excellent intermediate for the synthesis of complex molecules, particularly in constructing pharmaceutical scaffolds and functional materials. The electron-withdrawing bromine atoms deactivate the aromatic ring, directing subsequent electrophilic substitutions to specific positions, while the bromo groups themselves serve as excellent handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce more complex aryl or heteroaryl systems. The primary amine allows for further derivatization to amides, sulfonamides, or imines. Its primary research applications include serving as a key precursor in the development of potential kinase inhibitors, as a building block for liquid crystals due to the combination of a rigid, halogenated core and a flexible cyclohexyl group, and in materials science for creating novel organic semiconductors. Researchers value this compound for its ability to impart conformational constraints and modulate the electronic properties and solubility of the final target molecules. This product is provided as a high-purity solid to ensure reproducibility in your experiments. Proper storage in a cool, dry place is recommended to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Br2N B060394 2,6-Dibromo-4-cyclohexylaniline CAS No. 175135-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWUEPYMLJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379020
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-11-2
Record name 2,6-Dibromo-4-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Cyclohexylaniline

Reactivity of the Aniline (B41778) Nitrogen

The reactivity of the amino group in 2,6-dibromo-4-cyclohexylaniline is considerably attenuated. The two bulky bromine atoms flanking the amine sterically hinder its approach to electrophiles. Furthermore, the electron-withdrawing inductive effect of the bromine atoms decreases the nucleophilicity of the nitrogen atom.

Nucleophilic Addition Reactions

The aniline nitrogen, despite its reduced nucleophilicity, can participate in nucleophilic addition reactions, particularly with highly reactive carbonyl compounds. The formation of imines, or Schiff bases, through condensation with aldehydes or ketones is a fundamental reaction of primary amines. wjpsonline.com For this compound, this transformation would likely require forcing conditions, such as high temperatures and the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. wjpsonline.com The reaction proceeds via a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. wjpsonline.com

The general scheme for Schiff base formation is as follows:

R1, R2 = Alkyl, Aryl, or H

Given the steric hindrance, the reaction is expected to be more favorable with less sterically demanding aldehydes (where R2 = H) compared to ketones.

Amide Formation and Related Functionalizations

The formation of amides from this compound can be achieved through reactions with acylating agents like acyl chlorides or acid anhydrides. These reactions are typically robust but may require catalysts or elevated temperatures to overcome the steric and electronic disadvantages of the substrate. The reaction generally proceeds via a nucleophilic acyl substitution mechanism.

A typical reaction for amide formation is the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the HCl byproduct.

Acylating AgentCatalyst/BaseSolventTypical ConditionsProduct
Acetyl chloridePyridine (B92270)DichloromethaneRoom Temperature, 2-4 hN-(2,6-dibromo-4-cyclohexylphenyl)acetamide
Benzoyl chlorideTriethylamineTetrahydrofuran0 °C to Room Temp, 3-6 hN-(2,6-dibromo-4-cyclohexylphenyl)benzamide
Acetic anhydrideNone (or cat. H2SO4)Neat or Acetic AcidReflux, 1-3 hN-(2,6-dibromo-4-cyclohexylphenyl)acetamide

Reactivity of the Aromatic Ring

The aromatic ring of this compound possesses two reactive C-Br bonds and C-H bonds that could potentially undergo functionalization.

Substitutional Reactions at Brominated Positions

The bromine atoms on the aromatic ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnist.gov It is a versatile method for forming biaryl compounds. For this compound, both mono- and di-arylated products could potentially be synthesized by controlling the stoichiometry of the boronic acid.

Boronic AcidPalladium CatalystLigandBaseSolvent
Phenylboronic acidPd(PPh3)4PPh3K2CO3Toluene/Water
4-Methoxyphenylboronic acidPd(OAc)2SPhosCs2CO31,4-Dioxane
Thiophene-2-boronic acidPd(dtbpf)Cl2dtbpfK3PO4Water (micellar)

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. colab.wswikipedia.org This would allow for the introduction of a second amino group onto the aromatic ring of this compound. The choice of ligand is crucial for the success of this reaction. wikipedia.orguva.esorganic-chemistry.org

AminePalladium PrecatalystLigandBaseSolvent
MorpholinePd2(dba)3XPhosNaOtBuToluene
AnilinePd(OAc)2BINAPK3PO41,4-Dioxane
Benzylamine[Pd(allyl)Cl]2t-BuXPhosLiOtBuToluene

Other Cross-Coupling Reactions:

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an alkynylated aniline, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Heck Reaction: Involves the reaction of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgsemanticscholar.org

Stille Coupling: Utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orgharvard.edu

Negishi Coupling: Employs an organozinc reagent. wikipedia.orgorgsyn.org

C-H Functionalization Strategies

Direct functionalization of the C-H bonds on the aromatic ring of this compound is challenging. The positions ortho to the cyclohexyl group (and meta to the amine) are the most likely sites for such reactions. However, most C-H activation reactions require a directing group, which is absent in this molecule for the meta positions. nih.govresearchgate.net Palladium-catalyzed ortho-C-H arylation of unprotected anilines has been reported, but this is directed by the amine itself to the positions already occupied by bromine in the target molecule. uva.esacs.org Therefore, achieving selective C-H functionalization on the available positions of this compound would likely require the development of novel catalytic systems.

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group is generally robust and less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo transformations.

Dehydrogenation: Catalytic dehydrogenation can convert the cyclohexyl ring into an aromatic phenyl ring, leading to the formation of a substituted biphenylaniline derivative. This transformation typically requires high temperatures and a suitable catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). colab.ws The process involves the removal of three equivalents of hydrogen gas.

CatalystTemperature (°C)SolventProduct
10% Pd/C200-250High-boiling solvent (e.g., diphenyl ether)3,5-Dibromo-[1,1'-biphenyl]-4-amine
5% Pt/CeO2180-220Mesitylene3,5-Dibromo-[1,1'-biphenyl]-4-amine

Oxidation: While the cyclohexyl ring itself is resistant to oxidation, the benzylic-like C-H bonds (the carbon of the cyclohexyl ring attached to the aromatic ring) could potentially be oxidized under strong oxidizing conditions. However, this is often a difficult and low-yielding transformation for non-activated cyclohexylarenes. More specialized oxidation methods, such as the Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) precursor, would be required to introduce functionality into the ring. youtube.comyoutube.com

Mechanistic Pathways of Key Reactions

The primary reactions involving anilines like this compound are palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgwikipedia.org These reactions are powerful tools for forming carbon-nitrogen bonds, a crucial step in the synthesis of numerous pharmaceuticals, materials, and fine chemicals. nih.gov The mechanism for these transformations is generally understood to proceed through a catalytic cycle involving several key intermediates. wikipedia.orglibretexts.org

The significant steric hindrance from the two ortho-bromo substituents and the electronic nature of the aniline present considerable challenges, often requiring specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the reaction. nih.govscispace.com

The mechanistic pathway of a typical palladium-catalyzed C-N coupling reaction involves a series of well-defined intermediates. The specific structure of this compound, with its bulky and electron-withdrawing substituents, influences the stability and formation rate of these species.

The generally accepted sequence is as follows:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is often stabilized by phosphine ligands (L). This step forms a palladium(II) intermediate. The steric bulk of the ligands is crucial for promoting the formation of a highly reactive, monoligated Pd(0) species, L₁Pd(0), which is necessary for efficient oxidative addition. nih.govscispace.com

Amine Coordination and Deprotonation : The this compound then coordinates to the palladium(II) center. Following coordination, a base present in the reaction mixture removes the acidic proton from the amine nitrogen, forming a palladium(II) amido complex. wikipedia.org The steric hindrance of the aniline can make this step challenging, requiring a strong base and carefully selected ligands to facilitate the process.

Reductive Elimination : This is the final, product-forming step. The newly formed C-N bond is created as the arylated amine product is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgwikipedia.org

A simplified representation of the intermediates in a Buchwald-Hartwig amination is shown below:

StepIntermediate DescriptionMetal Oxidation StateKey Structural Features
1 Active Catalyst Pd(0)Monoligated L-Pd(0) complex.
2 Oxidative Addition Complex Pd(II)L-Pd(Ar)(X) complex formed after reaction with an aryl halide.
3 Amido Complex Pd(II)L-Pd(Ar)(NRR') complex formed after aniline coordination and deprotonation.
4 Product Formation Pd(0)Regenerated L-Pd(0) catalyst after elimination of the arylated amine product.

Catalysis is central to the reactivity of this compound, surmounting the high activation barriers associated with coupling a sterically demanding and electronically deactivated aniline.

Palladium-Catalyzed C-N Coupling Mechanisms: The Buchwald-Hartwig amination is the archetypal C-N coupling reaction. rug.nl The success of coupling hindered substrates like this compound hinges on the design of the catalyst system, particularly the phosphine ligand. nih.govresearchgate.net

Ligand Properties : Bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos) are highly effective. nih.govscispace.com Their size promotes the formation of the active monoligated Pd(0) species and facilitates the final reductive elimination step. nih.gov Their strong electron-donating ability increases the electron density on the palladium center, which in turn promotes the initial oxidative addition step. gessnergroup.com

Catalytic Cycle : The process involves the Pd(0)/Pd(II) cycle described previously. Oxidative addition of an aryl halide to the Pd(0) complex is followed by coordination of the aniline, deprotonation to form the palladium amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org For hindered anilines, any of these steps can be rate-limiting.

Reductive Elimination: Reductive elimination is the crucial bond-forming step where the target C-N bond is made. wikipedia.org In this step, two cisoidal ligands on the palladium(II) center are coupled and eliminated from the metal, reducing the metal's oxidation state by two (from Pd(II) to Pd(0)). wikipedia.orgyoutube.com

Several factors influence the rate and efficiency of reductive elimination:

Steric Effects : Increased steric crowding on the palladium complex, often from bulky phosphine ligands, can accelerate reductive elimination by relieving steric strain. wikipedia.org

Electronic Effects : Electron-donating ligands on the palladium center can sometimes slow down reductive elimination, while electron-withdrawing groups can accelerate it. mit.edu However, recent studies have shown that photoinduced reductive elimination can be achieved by using specialized ligands that create an electron-deficient metal center in an excited state. nih.gov

Coordination Number : Reductive elimination is often faster from three-coordinate or five-coordinate complexes than from four-coordinate or six-coordinate ones. wikipedia.org

For a substrate like this compound, the steric bulk of the aniline itself can influence the geometry of the palladium amido complex, potentially positioning the groups for a more favorable reductive elimination. However, kinetic studies on related systems suggest that for many modern catalyst systems, reductive elimination is not the problematic or rate-limiting step in C-N cross-couplings. mit.edu

Reactivity Reversal and Unanticipated Reaction Pathways

Under certain conditions, or with improperly selected catalysts, reactions involving sterically hindered anilines can deviate from the expected pathway.

Hydrodehalogenation : A common side reaction is the reduction of the aryl halide starting material to an arene. This can occur through a competing catalytic cycle where a palladium-hydride species is formed, which can then reductively eliminate with the aryl group.

β-Hydride Elimination : While not a risk from the aniline itself, if the coupling partner (the aryl halide) has an alkyl group with a β-hydrogen, this can be a competing pathway. However, in typical C(aryl)-N couplings, this is not a factor. A more relevant side reaction can be β-hydride elimination from the palladium amido intermediate, which would lead to a hydrodehalogenated arene and an imine product. wikipedia.org

Catalyst Deactivation : Hindered anilines or the resulting products can sometimes act as overly strong ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. Pre-forming the active catalyst before adding the coupling partners can sometimes mitigate this issue. acs.org

Competitive C-Br vs. C-N Reactivity : The bromine atoms on the aniline ring are potential sites for oxidative addition themselves. While the C-N coupling at the nitrogen is generally favored, under harsh conditions or with certain catalysts, competitive C-Br activation could lead to oligomerization or other undesired products.

The table below summarizes potential side reactions in the C-N coupling of hindered anilines.

Unanticipated PathwayDescriptionInfluencing FactorsPotential Outcome
Hydrodehalogenation Reduction of the aryl halide coupling partner to the corresponding arene.Presence of a hydrogen source; formation of Pd-H species.Reduced yield of the desired product; formation of arene byproduct.
Catalyst Deactivation Formation of stable, inactive Pd-ligand or Pd-product complexes.High concentration of amine/product; inappropriate ligand choice.Slow or stalled reaction.
Competitive C-Br Activation Oxidative addition of the catalyst into one of the C-Br bonds of the aniline.High temperatures; highly reactive catalyst systems.Formation of polymeric materials or complex mixtures.

Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental in determining the structure of 2,6-Dibromo-4-cyclohexylaniline, with each technique offering unique information about its molecular framework.

Infrared (IR) spectroscopy of this compound provides valuable information about the functional groups present and their vibrational modes. The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) WebBook displays several key absorption bands that are characteristic of its structure. nih.gov

Key vibrational frequencies observed in the IR spectrum can be assigned to specific bonds within the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group are expected just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is generally found in the 1250-1360 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, typically in the range of 500-700 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Observed Peaks (from NIST Gas-Phase IR Spectrum) nih.gov
N-H Stretch (Amine)3300-3500Peaks observable in the high-frequency region of the spectrum.
Aromatic C-H Stretch3000-3100Bands present in the characteristic aromatic C-H stretching region.
Aliphatic C-H Stretch (Cyclohexyl)2850-2960Strong absorptions corresponding to the cyclohexyl group's C-H bonds.
C=C Aromatic Ring Stretch1450-1600Multiple bands indicating the presence of the benzene (B151609) ring.
C-N Stretch1250-1360A peak within this range confirms the amine linkage to the aromatic ring.
C-Br Stretch500-700Low-frequency absorptions characteristic of the carbon-bromine bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

As of the latest available data, specific experimental ¹H and ¹³C NMR data for this compound has not been reported in publicly accessible scientific literature and databases. Therefore, a detailed analysis of its proton and carbon environments based on experimental spectra cannot be provided at this time.

NucleusExpected Chemical Shift Ranges (ppm)Experimental Data
¹H NMR (Aromatic Protons)~7.0-7.5No experimental data available.
¹H NMR (Amine Protons)Variable (typically 3-5)No experimental data available.
¹H NMR (Cyclohexyl Protons)~1.0-2.5No experimental data available.
¹³C NMR (Aromatic Carbons)~110-150No experimental data available.
¹³C NMR (Cyclohexyl Carbons)~25-45No experimental data available.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing the structure of the compound. The electron ionization mass spectrum of this compound is available through the NIST WebBook and PubChem. nih.govnih.gov

The molecular ion peak [M]⁺ is expected at m/z 333, corresponding to the molecular weight of the compound with the most common isotopes of bromine (⁷⁹Br and ⁸¹Br). Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion peak is characteristic, showing peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 1:2:1.

The fragmentation pattern would likely involve the loss of a bromine atom, the cyclohexyl group, or parts of the cyclohexyl group.

m/zAssignmentSupporting Evidence
333[M]⁺ (with ⁷⁹Br and ⁸¹Br isotopes)Corresponds to the molecular weight of C₁₂H₁₅⁷⁹Br⁸¹BrN. nih.gov
252[M - Br]⁺Loss of one bromine atom.
209, 211[M - C₆H₁₁ - Br]⁺Loss of a cyclohexyl radical and a bromine atom. nih.gov
162[Fragment]⁺Further fragmentation, specific structure unconfirmed without detailed analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the analysis of molecular conformation, as well as the study of intermolecular interactions and crystal packing.

A search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any crystal structure data for this compound. Consequently, a detailed analysis of its molecular conformation in the crystal lattice based on experimental X-ray data is not possible at this time.

Without crystallographic data, the nature of the intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding from the bromine atoms, cannot be definitively described. Similarly, the crystal packing mode remains unknown.

Crystallographic ParameterExperimental Data
Crystal SystemNo data available.
Space GroupNo data available.
Unit Cell DimensionsNo data available.
Key Intermolecular InteractionsNo data available.

Conformational Dynamics of the Cyclohexyl Ring

The cyclohexyl ring can exist in two principal chair conformations. In the context of this compound, these two conformations are distinguished by the orientation of the 2,6-dibromo-4-aminophenyl group attached to the ring. This substituent can occupy either an axial or an equatorial position. The interconversion between these two chair forms is known as ring flipping or ring inversion. This process involves the transient adoption of higher-energy conformations, such as the half-chair and twist-boat conformations, which serve as transition states and intermediates.

The relative stability of the two chair conformations is primarily dictated by steric interactions. In the axial conformation, the bulky 2,6-dibromo-4-aminophenyl group is brought into close proximity with the axial hydrogen atoms at the C3 and C5 positions of the cyclohexyl ring. This leads to unfavorable steric repulsion known as 1,3-diaxial interactions. In contrast, the equatorial conformation places the large substituent away from these axial hydrogens, thereby minimizing steric strain. Consequently, the equatorial conformation is significantly lower in energy and is the predominantly populated form at equilibrium.

The energy difference between the axial and equatorial conformers determines their relative populations. This energy difference, often referred to as the A-value for a given substituent, can be used to quantify the conformational preference. For a cyclohexyl group attached to a phenyl ring, the steric demand is substantial, leading to a strong preference for the equatorial position.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, are also powerful tools for studying these conformational dynamics. These calculations can provide detailed information on the geometries, relative energies, and vibrational frequencies of the different conformers and the transition states connecting them.

Table 1: Illustrative Conformational Energy Data for a Monosubstituted Cyclohexane (B81311)

The following table provides representative data for the conformational equilibrium of a generic monosubstituted cyclohexane, illustrating the energy differences and resulting population distribution. Please note that these are not specific experimental values for this compound but are typical for a bulky substituent on a cyclohexane ring.

ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol)~2.10
Population at 298 K (%)~2.5~97.5
Key Steric Interaction1,3-DiaxialGauche-butane type (generally less significant)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic properties of 2,6-Dibromo-4-cyclohexylaniline.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the Molecular Electrostatic Potential (MEP), provides a detailed picture of the molecule's electronic landscape.

HOMO/LUMO Energies: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the regions that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively.

Computational ParameterPredicted Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Charge Distribution and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the charge distribution and bonding interactions within a molecule. It provides information about the delocalization of electron density and the nature of the chemical bonds.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound. By simulating the motion of atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Spectroscopic ParameterPredicted Value
Key IR Frequencies (cm⁻¹)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
UV-Vis λmax (nm)Data not available

Computational Mechanistic Studies of Reactions

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

In Silico ADMET Profiling for Pharmacological Relevance

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a computational approach to predict the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in the early stages of drug discovery to assess the potential of a molecule to be developed into a drug.

ADMET PropertyPredicted Value
AbsorptionData not available
DistributionData not available
MetabolismData not available
ExcretionData not available
ToxicityData not available

Investigation of Tautomerization Equilibria and Conformational Isomerism

The molecular structure of this compound, characterized by a substituted aniline (B41778) core, presents intriguing possibilities for theoretical and computational investigation into its tautomeric and conformational landscapes. While specific experimental or computational studies exclusively focused on this compound are not extensively available in public literature, a comprehensive understanding can be constructed by applying established principles of theoretical chemistry and extrapolating from computational studies on analogous molecular systems.

Tautomerization Equilibria

Tautomerism in this compound would primarily involve the migration of a proton from the amino group to the aromatic ring, leading to the formation of imine tautomers. The principal equilibrium would be between the amine form (I) and its corresponding imine tautomers (IIa and IIb), as depicted below.

Computational studies on similar aromatic amine systems consistently indicate that the amine tautomer is significantly more stable than the imine tautomers. The aromaticity of the benzene (B151609) ring provides a substantial thermodynamic stabilization to the amine form. The disruption of this aromaticity in the imine tautomers, which adopt a quinoidal structure, results in a considerable energy penalty.

Density Functional Theory (DFT) calculations performed on related aniline derivatives and other nitrogen-containing heterocyclic compounds have quantified the energy difference between such tautomers. For instance, studies on amino-substituted nitrogen heterocycles have shown that the energy barrier for the conversion of the more stable amino tautomer to the imino form can be substantial. chemeo.com In a computational investigation of (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol, a related compound with a dibrominated phenol (B47542) ring, DFT calculations were employed to understand the proton transfer process and the relative energies of the tautomers. researchgate.net

For this compound, it is anticipated that the amine tautomer would be the overwhelmingly predominant species in the tautomeric equilibrium under standard conditions. The relative energies of the tautomers, which could be calculated using high-level computational methods like DFT or ab initio calculations, would likely show the imine forms to be several kcal/mol higher in energy.

Table 1: Postulated Tautomers of this compound

Tautomer NameStructurePredicted Relative Stability
This compound (Amine form)IMost Stable
2,6-Dibromo-4-cyclohexylidene-cyclohexa-2,5-dien-1-imine (Imine form)IIaLess Stable
2,6-Dibromo-4-cyclohexylidene-cyclohexa-1,5-dien-1-imine (Imine form)IIbLess Stable

This table is illustrative and based on established principles of tautomerism in aromatic amines. Specific energy values would require dedicated computational studies.

Conformational Isomerism

The conformational flexibility of this compound arises from two primary sources: the rotation of the amino group and the orientation of the cyclohexyl substituent relative to the aniline ring.

Rotation of the Amino Group:

The planarity of the amino group in anilines is a subject of significant interest. In aniline itself, the amino group is known to be slightly pyramidal. researchgate.net Theoretical studies on para-substituted anilines have demonstrated that the nature of the substituent can influence the barrier to rotation around the C-N bond and the degree of pyramidalization of the amino group. researchgate.netinnovareacademics.inbenthamdirect.com Electron-donating groups tend to increase the inversion barrier of the amino group, favoring a more non-planar structure, while electron-withdrawing groups can promote a more planar conformation. innovareacademics.in

In this compound, the two bromine atoms in the ortho positions introduce significant steric hindrance. This steric crowding is expected to have a profound impact on the rotational barrier of the amino group. Computational studies on 2-substituted anilines, such as 2-chloroaniline, have revealed complex rotational energy profiles with multiple transition states. uisek.edu.ec For this compound, it is highly probable that the preferred conformation of the amino group would be one where the N-H bonds are oriented to minimize steric clashes with the bulky bromine atoms. The rotational barrier is expected to be higher than that in unsubstituted aniline due to these steric interactions.

Orientation of the Cyclohexyl Group:

The cyclohexyl group, being a bulky substituent, will adopt a specific orientation to minimize steric strain. The C-C bond connecting the cyclohexyl ring to the aniline ring is a rotatable bond, allowing for different conformations. Furthermore, the cyclohexane (B81311) ring itself exists predominantly in a chair conformation. The attachment of this chair conformer to the aniline ring can be either equatorial or axial.

Computational and experimental studies on substituted cyclohexanes have consistently shown that a substituent is thermodynamically more stable in the equatorial position to avoid 1,3-diaxial interactions. nih.gov Therefore, it can be confidently predicted that the cyclohexyl group in this compound will predominantly exist in a conformation where the aniline ring is attached to the equatorial position of the cyclohexane chair.

Table 2: Predicted Stable Conformers of this compound

Conformer DescriptionKey FeaturesPredicted Relative Energy
Equatorial-StaggeredCyclohexyl group in equatorial position; Amino group in a staggered conformation relative to ortho-substituents.Lowest Energy
Equatorial-EclipsedCyclohexyl group in equatorial position; Amino group in an eclipsed conformation relative to ortho-substituents.Higher Energy (Transition State)
Axial-StaggeredCyclohexyl group in axial position; Amino group in a staggered conformation.Significantly Higher Energy

This table presents a simplified model of the conformational landscape. The actual energy differences would be influenced by the interplay of steric and electronic effects, requiring detailed computational analysis.

Structure Activity Relationship Sar Investigations

Systematic Modification of the Bromo-Substituted Aniline (B41778) Core

A systematic investigation into the bromo-substituted aniline core of 2,6-Dibromo-4-cyclohexylaniline would be a critical first step in elucidating its SAR. This would involve the synthesis and biological evaluation of a series of analogs where the bromine atoms are systematically altered. Key modifications would include:

Varying the Halogen: Replacing one or both bromine atoms with other halogens such as chlorine or fluorine would probe the influence of electronegativity and atomic size on activity. For instance, the substitution pattern could be explored with analogs like 2-Bromo-6-chloro-4-cyclohexylaniline or 2,6-Dichloro-4-cyclohexylaniline.

Altering Substitution Position: Moving the bromine atoms to other positions on the aniline ring (e.g., 2,4-dibromo or 3,5-dibromo isomers) would reveal the importance of the specific 2,6-disubstitution pattern for target interaction.

Introducing Other Substituents: Replacing the bromine atoms with a range of electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups would clarify the electronic requirements for biological activity.

Without experimental data, it is impossible to predict how these changes would impact the compound's biological profile.

Variation of the Cyclohexyl Substituent and its Stereochemistry

Altering Ring Size: Replacing the cyclohexyl ring with other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) would assess the optimal ring size for activity.

Introducing Substituents on the Cyclohexyl Ring: The addition of substituents, such as methyl or hydroxyl groups, at various positions on the cyclohexyl ring could enhance potency or modulate physicochemical properties. The stereochemistry of these substituents (cis/trans isomers) would also need to be investigated.

Varying the Linker: While directly attached in the parent compound, introducing a linker (e.g., methylene, ethylene) between the aniline and cyclohexyl rings could provide additional flexibility and potentially improve target engagement.

Acyclic Analogs: Replacing the cyclohexyl group with various acyclic alkyl chains of differing lengths and branching (e.g., tert-butyl, isobutyl) would help to understand the importance of the cyclic structure.

The lack of research in this area means the specific contributions of the cyclohexyl moiety remain undefined.

Influence of Substituent Electronic and Steric Effects on Biological Activity

The electronic and steric properties of the substituents on the this compound scaffold are fundamental to its potential biological activity. The bromine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect and a significant steric hindrance around the amino group. The cyclohexyl group at the 4-position is a bulky, lipophilic substituent.

A quantitative structure-activity relationship (QSAR) study would be invaluable to correlate these properties with biological responses. This would involve calculating various electronic (e.g., Hammett constants) and steric (e.g., Taft parameters, molar refractivity) descriptors for a series of analogs and using statistical methods to derive a predictive model. However, in the absence of a dataset of synthesized compounds and their corresponding biological activities, such an analysis is not possible.

Correlation of Molecular Descriptors with Observed Biological Responses

To understand the SAR of this compound, a range of molecular descriptors would need to be calculated and correlated with experimentally determined biological data. These descriptors could include:

Topological descriptors: Indices that describe the connectivity and shape of the molecule.

Quantum chemical descriptors: Properties such as HOMO/LUMO energies, electrostatic potentials, and dipole moments.

Lipophilicity descriptors: Such as the partition coefficient (logP) and distribution coefficient (logD).

Without a set of analogs and their measured biological activities, no meaningful correlation can be established.

In Vitro and In Vivo SAR Studies for Target Engagement

Ultimately, the SAR of this compound can only be determined through rigorous biological testing. This would involve:

In Vitro Assays: Screening a library of synthesized analogs against a panel of biological targets (e.g., enzymes, receptors) to identify a primary target and determine the concentration-response relationship (e.g., IC50 or EC50 values).

The scientific literature currently lacks any reports of such in vitro or in vivo studies for this compound, precluding any discussion of its target engagement and the translation of structural modifications to whole-organism effects.

Biological and Pharmacological Applications of 2,6 Dibromo 4 Cyclohexylaniline Derivatives

Antimicrobial Activity Evaluation

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov While direct studies on the antimicrobial properties of 2,6-dibromo-4-cyclohexylaniline derivatives are not extensively documented, the broader class of cyclohexane (B81311) derivatives has shown significant promise as antimicrobial agents. researchgate.net Research on related compounds, such as cyclohexane diamine derivatives, has demonstrated considerable activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis. researchgate.net

Furthermore, the introduction of bromine atoms into a molecular structure is a known strategy for enhancing antimicrobial potency. For instance, 6-bromoindole (B116670) derivatives have been shown to possess intrinsic antimicrobial activity against Gram-positive bacteria and can even enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. nih.gov The mechanism of action for some of these bromo-derivatives involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Future research could focus on synthesizing and evaluating a library of this compound derivatives to explore their potential as a new class of antimicrobial agents. The combination of the cyclohexane moiety and dibromo-substitution pattern presents a compelling structural basis for the development of potent antibiotics.

Table 1: Antimicrobial Activity of Related Compound Classes

Compound ClassTarget OrganismsNoted Effects
Cyclohexane Diamine DerivativesE. coli, P. aeruginosa, S. aureus, S. epidermidisConsiderable antimicrobial properties. researchgate.net
6-Bromoindole DerivativesGram-positive and Gram-negative bacteriaIntrinsic antimicrobial activity and antibiotic enhancement. nih.gov
Carbazole DerivativesS. aureus, C. albicansInhibition of bacterial and fungal growth. nih.gov

Anticancer Activity Profiling

The development of novel anticancer agents is a cornerstone of oncological research. The this compound scaffold holds potential in this arena, as evidenced by the anticancer activities of related molecular structures. For example, derivatives of 2-aminothiazole, which can be conceptually related to the aniline (B41778) core, have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate. nih.gov

Moreover, the cyclohexenone moiety, structurally related to the cyclohexyl group, is found in compounds that exhibit anticancer properties. researchgate.net Some of these derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases. researchgate.net The introduction of a cyclohexyl moiety into certain small molecules has also been reported to significantly enhance their antiproliferative activity. researchgate.net

Quinazoline-based compounds, which share the aniline substructure, have also been extensively investigated as anticancer agents. nih.govrsc.org Certain 2-chloro-4-anilinoquinazoline derivatives have displayed high antiproliferative activity against various cancer cell lines with GI50 values in the micromolar range. nih.govrsc.org These findings suggest that the this compound core could serve as a valuable template for the design of new and effective anticancer drugs.

Table 2: Anticancer Activity of Structurally Related Compound Classes

Compound ClassCancer Cell LinesKey Findings
2-Aminothiazole DerivativesBreast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostatePotent and selective nanomolar inhibitory activity. nih.gov
Cyclohexenone DerivativesHCT116 colon cancerInhibition of cancer cell growth and induction of apoptosis. researchgate.net
Quinazoline-ChalconesK-562 (leukemia), HCT-116 (colon cancer), MCF7 (breast cancer)High antiproliferative activity with GI50 values between 0.622–1.81 μM. nih.govrsc.org

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a major strategy in modern drug discovery. Derivatives of this compound are being explored for their potential to modulate the activity of several key enzymes implicated in disease.

Hsp90 C-terminal inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.gov The inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. nih.gov While direct inhibition of the Hsp90 C-terminus by this compound derivatives is a novel area of investigation, the broader field of Hsp90 inhibitors provides a strong rationale for this approach. The development of small molecule inhibitors that target the C-terminal domain of Hsp90 is an active area of research.

Dual Specificity Phosphatase inhibition

Dual specificity phosphatases (DSPs) are a class of enzymes that dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their substrates. They are key regulators of cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer. The identification of selective DSP inhibitors is a significant challenge in drug discovery. A focused library of enamine derivatives with a non-electrophilic core structure led to the identification of a selective inhibitor of CDC25A/B, a type of DSP. nih.gov This suggests that the this compound scaffold could be functionalized to create novel and selective DSP inhibitors.

β-Glucosidase modulation

β-Glucosidases are enzymes that hydrolyze β-glycosidic bonds and are involved in various biological processes. nih.gov Modulators of β-glucosidase activity have potential applications in areas such as biofuel production and the treatment of lysosomal storage disorders. nih.gov A fragment-based screening approach has successfully identified small molecules that can act as nonessential activators of a fungal β-glucosidase, enhancing its catalytic efficiency. nih.govnih.gov This highlights the potential for derivatives of this compound to be developed as modulators of β-glucosidase activity.

Identification of Pharmacological Chaperone Effects

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, restoring their proper function. This approach is particularly relevant for the treatment of genetic diseases caused by protein misfolding. The ability of a molecule to act as a pharmacological chaperone is dependent on its specific interaction with the target protein. While no specific studies on the pharmacological chaperone effects of this compound derivatives have been reported, their potential to interact with and modulate the function of enzymes like β-glucosidase suggests that this could be a fruitful area for future investigation.

Mechanistic Insights into Enzyme-Inhibitor Binding

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for the design of more potent and selective drugs. nih.gov Computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM), are powerful tools for elucidating these binding mechanisms. nih.gov For example, such studies have provided detailed insights into the reversible inhibition of alanine (B10760859) racemase by the antibiotic d-cycloserine, identifying key amino acid residues involved in the interaction. nih.gov Similar computational and experimental approaches could be applied to understand how this compound derivatives bind to and inhibit their target enzymes, providing a rational basis for further optimization.

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often utilizes chemical probes to investigate protein function and interactions. The this compound scaffold, with its potential for derivatization, could be used to develop novel chemical probes for proteomics research. For example, by incorporating a reactive group or a reporter tag, derivatives could be designed to covalently label specific proteins or to be used in affinity-based protein profiling experiments. This would allow for the identification of new protein targets and the elucidation of their roles in various biological processes.

Therapeutic Potential in Drug Design and Lead Compound Optimization

A lead compound is a chemical compound that has pharmacological or biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. creative-bioarray.commedchemexpress.com The process of lead optimization involves chemically modifying the lead compound to improve these properties and develop a viable drug candidate. creative-bioarray.comnih.gov

The this compound core represents a promising lead structure. Its inherent biological potential, suggested by the activities of related compounds, combined with its amenability to chemical modification, makes it an attractive starting point for drug discovery programs. Through systematic structure-activity relationship (SAR) studies, medicinal chemists can explore the impact of various substituents on the aniline nitrogen, the cyclohexyl ring, and the aromatic core to optimize for desired therapeutic effects. This iterative process of design, synthesis, and biological evaluation is central to the development of new medicines. creative-bioarray.com The versatility of the this compound scaffold positions it as a valuable platform for the discovery and optimization of next-generation therapeutic agents.

Materials Science and Other Applied Research Fields

Application as Building Blocks in Organic Synthesis

The structure of 2,6-Dibromo-4-cyclohexylaniline, featuring reactive bromine and amino functionalities, positions it as a versatile building block in organic synthesis. The bromine atoms can be readily displaced or participate in cross-coupling reactions, while the amino group can be derivatized or direct further substitutions on the aromatic ring.

While specific examples detailing the use of this compound in the synthesis of a wide array of compounds are not extensively documented in publicly available literature, its structural motifs are found in various synthetic targets. For instance, substituted anilines are crucial precursors for the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. beilstein-journals.orgresearchgate.netnih.gov The synthesis of substituted meta-hetarylanilines can be achieved through a one-pot, three-component reaction involving substituted 1,3-diketones, demonstrating a pathway to complex aniline (B41778) derivatives. beilstein-journals.org

The general reactivity of dihaloanilines suggests that this compound could be employed in similar synthetic strategies. For example, methods for synthesizing 2,6-dibromo pyridine (B92270) utilize the reactivity of related di-substituted precursors. google.com Furthermore, a patent for the preparation of 2,6-dibromo-4-trifluoromethoxyaniline, a key intermediate for the fungicide thifluzamide, highlights the industrial relevance of such brominated anilines. google.com This suggests that this compound could similarly serve as a precursor for novel agrochemicals or pharmaceuticals.

Role in Dye Synthesis as an Intermediate

Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants used in various industries. The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The properties of the resulting dye, such as its color, fastness, and solubility, are heavily influenced by the substituents on the aromatic rings.

Although direct synthesis of azo dyes from this compound is not widely reported, the use of structurally similar compounds is well-established. For instance, various azo dyes have been synthesized from heterocyclic amines and other substituted anilines. nih.govplantarchives.org The general principle of azo dye synthesis involves the diazotization of an amine, a reaction for which this compound is a suitable candidate. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a range of azo dyes. The bulky cyclohexyl group and the two bromine atoms would likely impart unique properties to the resulting dyes, potentially enhancing their lightfastness or altering their shade.

Ligand Design in Coordination Chemistry and Catalysis

The amino group of this compound provides a coordination site for metal ions, making it a potential ligand for the formation of metal complexes. The steric hindrance provided by the ortho-bromine atoms and the para-cyclohexyl group can influence the coordination geometry and the stability of the resulting complexes.

Catalytic Applications (e.g., Olefin Oxidation, C-C Coupling)

Metal complexes derived from substituted anilines have shown promise in various catalytic applications. The electronic and steric properties of the ligands play a crucial role in the activity and selectivity of the catalyst.

There is a potential for metal complexes of this compound to be investigated as catalysts in reactions such as olefin oxidation and carbon-carbon (C-C) coupling reactions. The specific steric and electronic environment created by the dibromo and cyclohexyl substituents could lead to novel catalytic activities.

Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. youtube.com The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field and is crucial for the development of new materials with tailored properties.

Investigation of Electrochemical Properties for Material Applications

The electrochemical behavior of aniline and its derivatives has been extensively studied, particularly in the context of conducting polymers. Polyaniline is a well-known conducting polymer with a range of potential applications in areas such as sensors, electrochromic devices, and corrosion protection.

The electrochemical properties of this compound are not well-documented. However, based on the behavior of other substituted anilines, it is expected that this compound can undergo electrochemical oxidation. The presence of the bromine and cyclohexyl substituents would likely influence the oxidation potential and the properties of any resulting polymeric material. Further research is needed to explore the potential of this compound in the development of novel electroactive materials.

Synthesis of Oligomers and Polymers Incorporating the Aniline Moiety

A comprehensive review of scientific literature and patent databases reveals a notable absence of studies detailing the synthesis of oligomers or polymers directly from this compound. While the polymerization of aniline and its various derivatives is a well-established field for producing conductive polymers and other advanced materials, research has not yet extended to the use of this compound as a monomeric unit.

Typical methods for creating polymers from aniline derivatives include oxidative polymerization, where an oxidant and a dopant are used to form polyaniline chains. nih.gov The specific substituents on the aniline ring, such as the dibromo and cyclohexyl groups in this compound, would be expected to significantly influence the reactivity of the monomer and the properties of any resulting polymer. However, no specific research findings or data on such a synthesis are currently available in published literature.

Furthermore, searches for the incorporation of the this compound moiety into other polymer backbones through co-polymerization or post-polymerization modification have not yielded any results. While techniques exist for creating amine-functionalized polymers, google.com there is no indication that this compound has been utilized in these processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.